molecular formula C21H41NO3S B13086771 N-Palmitoyl-L-methionine

N-Palmitoyl-L-methionine

Cat. No.: B13086771
M. Wt: 387.6 g/mol
InChI Key: FCVASHHBGGKTGT-IBGZPJMESA-N
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Description

N-Palmitoyl-L-methionine is a compound belonging to the class of N-acylamides, characterized by a fatty acyl group linked to a primary amine by an amide bond. Specifically, it is a palmitic acid amide of methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Palmitoyl-L-methionine typically involves the reaction of palmitic acid with L-methionine. The process begins with the activation of palmitic acid, often through the formation of an acyl chloride or an ester intermediate. This activated form then reacts with the amine group of L-methionine to form the amide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Palmitoyl-L-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield methionine sulfoxide or methionine sulfone, while reduction can produce palmitic alcohol and methionine .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-Palmitoyl-L-alanine: Similar in structure but with alanine instead of methionine.

    N-Palmitoyl-L-serine: Contains serine in place of methionine.

    N-Palmitoyl-L-cysteine: Features cysteine instead of methionine.

Uniqueness

N-Palmitoyl-L-methionine is unique due to the presence of the sulfur atom in the methionine moiety, which can undergo specific oxidation reactions not possible with other similar compounds. This property makes it particularly useful in studies related to oxidative stress and sulfur metabolism .

Properties

Molecular Formula

C21H41NO3S

Molecular Weight

387.6 g/mol

IUPAC Name

(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C21H41NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)22-19(21(24)25)17-18-26-2/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25)/t19-/m0/s1

InChI Key

FCVASHHBGGKTGT-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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